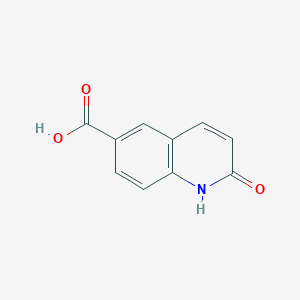

Ácido 2-oxo-1,2-dihidroquinolina-6-carboxílico

Descripción general

Descripción

“2-Oxo-1,2-dihydroquinoline-6-carboxylic acid” is a chemical compound with the CAS Number: 70639-78-0 . Its molecular weight is 189.17 and its IUPAC name is 2-hydroxy-6-quinolinecarboxylic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Oxo-1,2-dihydroquinoline-6-carboxylic acid” is 1S/C10H7NO3/c12-9-4-2-6-5-7 (10 (13)14)1-3-8 (6)11-9/h1-5H, (H,11,12) (H,13,14) . This indicates the presence of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .

Physical and Chemical Properties Analysis

“2-Oxo-1,2-dihydroquinoline-6-carboxylic acid” has a boiling point of 487.7°C at 760 mmHg . Its flash point is 248.7°C . It is stored in a sealed, dry environment at room temperature .

Aplicaciones Científicas De Investigación

Inhibidor de proteínas de resistencia a múltiples fármacos

El compuesto ha sido estudiado por su actividad biológica inhibitoria hacia ABCB1, una proteína relacionada con la familia de unión a ATP-cassette que se encuentra en una amplia gama de tumores humanos . La sobreexpresión de bombas de eflujo como ABCB1 es uno de los mecanismos de resistencia a múltiples fármacos (MDR), y este compuesto podría ayudar potencialmente a superar el MDR .

Inhibidor de la enzima acetilcolinesterasa

El compuesto ha sido evaluado como un potente inhibidor contra la enzima acetilcolinesterasa (AChE) . La AChE juega un papel crucial en la enfermedad de Alzheimer, y su inhibición podría ayudar potencialmente en el tratamiento de este trastorno neurodegenerativo .

Propiedades analgésicas

Se ha encontrado que los derivados del compuesto poseen pronunciadas propiedades analgésicas . Esto abre una nueva dirección farmacéutica para el desarrollo de fármacos analgésicos .

Extinción de fluorescencia en agua

El compuesto reacciona con 2-aminofenol para formar un derivado de benzoxazol, que puede sufrir extinción de fluorescencia en agua . Esto lo convierte en un candidato viable para desarrollar una sonda para detectar agua en disolventes orgánicos apróticos .

Quelante de hierro

El compuesto ha sido estudiado como un quelante de hierro que atraviesa la barrera hematoencefálica . Ha mostrado efectos neuroprotectores contra lesiones de 6-hidroxidopamina en ratas, lo que lo convierte en un posible agente terapéutico para la enfermedad de Parkinson .

Actividades antibacterianas y antifúngicas

La quinolina, un compuesto estructuralmente similar al "ácido 2-hidroxiquinolina-6-carboxílico", se ha encontrado que tiene actividades antibacterianas y antifúngicas . Es plausible que el "ácido 2-hidroxiquinolina-6-carboxílico" pueda exhibir propiedades similares .

Safety and Hazards

The safety information for “2-Oxo-1,2-dihydroquinoline-6-carboxylic acid” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

The future directions for “2-Oxo-1,2-dihydroquinoline-6-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug research and development . For example, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been found to be useful as drug precursors or perspective ligands .

Mecanismo De Acción

Target of Action

The primary target of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid: interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased level of acetylcholine enhances nerve impulse transmission .

Biochemical Pathways

The inhibition of AChE by 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and learning and memory processes . The increased acetylcholine levels due to AChE inhibition can enhance these processes .

Result of Action

The molecular and cellular effects of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid ’s action primarily involve the enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This can lead to improved cognitive function and memory, making this compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid may have inhibitory effects on the acetylcholinesterase enzyme

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGJLQZSCUPAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537463 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-78-0 | |

| Record name | 6-Carboxycarbostyril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70639-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

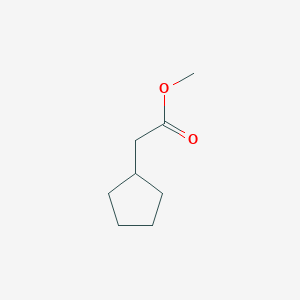

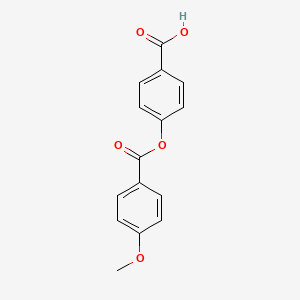

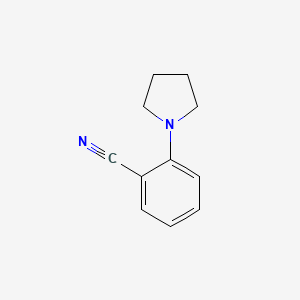

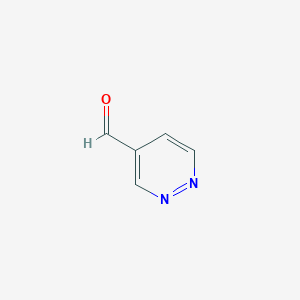

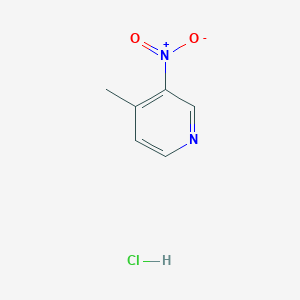

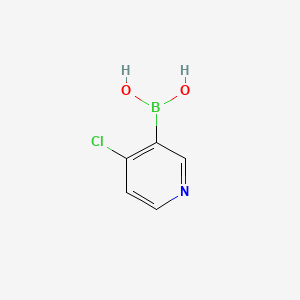

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

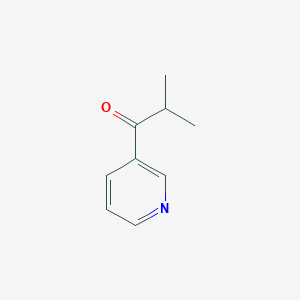

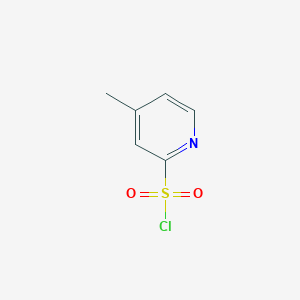

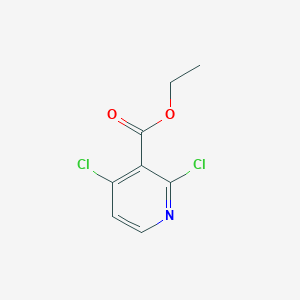

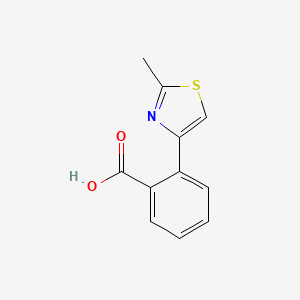

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)